



Technical Support Center: IR-820 Signal-to-Noise Ratio Improvement

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Compound of Interest		
Compound Name:	IR-820	
Cat. No.:	B15555243	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in experiments utilizing the near-infrared (NIR) dye, IR-820.

Frequently Asked Questions (FAQs)

Q1: What is **IR-820** and what are its primary applications?

A1: **IR-820**, also known as New Indocyanine Green, is a near-infrared cyanine dye with improved stability compared to Indocyanine Green (ICG).[1][2] It functions as an infrared blood pool contrast agent and is commonly used for in vivo and in vitro imaging studies to detect and quantify diseased tissue.[3][4] Key applications include NIR-II fluorescence imaging, photothermal therapy, and photodynamic therapy.[3]

Q2: What are the spectral properties of **IR-820**?

A2: The maximal excitation and emission wavelengths of **IR-820** are approximately 710 nm and 820 nm, respectively.[4] However, its spectral properties are highly dependent on the solvent. In aqueous solutions, **IR-820** tends to aggregate, which can lead to a blue shift in its absorption spectrum and quenching of its fluorescence signal.[1][5] When bound to serum albumin, the absorption peak red-shifts, and the fluorescence quantum yield is significantly enhanced.[5][6]

Q3: Why is my IR-820 signal weak when dissolved in aqueous buffers like PBS?



A3: **IR-820** is prone to forming aggregates in aqueous solutions, a phenomenon known as aggregation-caused quenching (ACQ).[5][6] This self-quenching significantly reduces the fluorescence quantum yield. The fluorescence intensity of **IR-820** in ultrapure water is higher than in PBS at the same concentration.[1] For in vivo applications, this issue is often overcome as **IR-820** readily binds to serum albumin, which prevents aggregation and enhances the signal.[1][5]

Q4: How does serum albumin improve the **IR-820** signal?

A4: Binding to serum proteins, such as human serum albumin (HSA) or fetal bovine serum (FBS), prevents **IR-820** molecules from aggregating.[3][5] This interaction promotes a rigid conformation of the dye, minimizing non-radiative decay pathways and resulting in a significant increase in fluorescence quantum yield.[5] For instance, the quantum yield of **IR-820** in 10% FBS is about seven times higher than in water.[5]

Q5: What is the optimal concentration of **IR-820** for experiments?

A5: The optimal concentration depends on the specific application. For in vitro studies, concentrations typically range from 10–50 μ M. For in vivo imaging, a common dosage is 0.5–1 mg/kg.[3] One study found the highest fluorescence intensity at a concentration of 7.5 μ M in both ultrapure water and PBS.[1] It is crucial to perform a concentration titration to find the optimal balance between signal strength and potential aggregation or toxicity for your specific experimental setup.

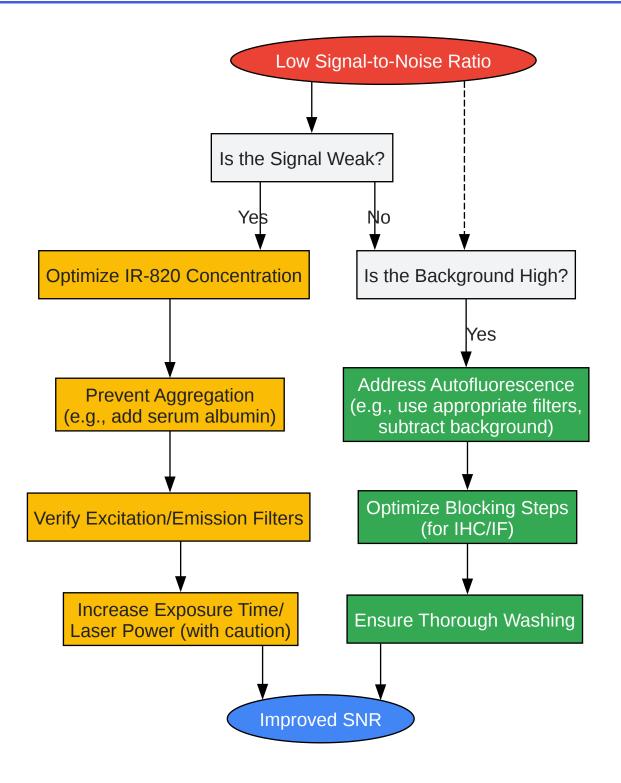
Q6: How should I store IR-820?

A6: **IR-820** powder should be stored in a dry, dark environment at -20°C or lower.[3] Prepared solutions can be stored at 4°C for short-term use. For long-term storage, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store it at -20°C, protected from light.[3]

Troubleshooting Guides Problem 1: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can be caused by a weak signal, high background, or both. The following steps can help you identify and address the root cause.





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Caption: Troubleshooting workflow for low signal-to-noise ratio.

Problem 2: Signal Fades Quickly (Photobleaching)



Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. While cyanine dyes like **IR-820** are relatively robust, intense or prolonged illumination can lead to signal loss.

- Reduce Excitation Intensity: Use the lowest laser power or illumination intensity that provides an adequate signal.
- Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
- Use Anti-Fade Reagents: For fixed samples, use a mounting medium containing an anti-fade reagent to scavenge reactive oxygen species that contribute to photobleaching.[7]
- Limit Continuous Exposure: In time-lapse imaging, reduce the frequency of image acquisition to minimize the total light dose.
- Work in a Low-Oxygen Environment: For in vitro experiments, using an oxygen-scavenging system in the imaging buffer can prolong the fluorescent signal.

Problem 3: High Background Signal

High background can obscure the specific signal from **IR-820**, leading to a poor signal-to-noise ratio.

- Optimize IR-820 Concentration: Use the lowest effective concentration of IR-820 to minimize non-specific binding.
- Ensure Proper Washing: In applications like immunofluorescence or cell staining, ensure thorough washing steps to remove unbound dye.
- Address Autofluorescence: Image an unstained control sample to determine the level of endogenous autofluorescence. Use appropriate spectral unmixing techniques or background subtraction if necessary.
- Use High-Quality Reagents: Ensure that all buffers and media are free of contaminants that might fluoresce. For example, phenol red in some culture media can contribute to background.[7]



Quantitative Data Summary

Parameter	Value in Water/PBS	Value in Serum (10% FBS)	Reference(s)
Peak Absorption	~691-812 nm	~793-858 nm	[1][5]
Peak Emission	~829 nm	~858 nm	[5]
Quantum Yield (QY)	~0.313%	~2.521%	[5]
Optimal Concentration	7.5 μM (in vitro)	N/A	[1]

Key Experimental Protocols Protocol 1: Preparation of IR-820 Stock Solution

- Reconstitution: Allow the lyophilized IR-820 powder to come to room temperature before opening the vial.
- Solvent Selection: Dissolve **IR-820** in a suitable organic solvent such as DMSO or methanol to create a concentrated stock solution (e.g., 1-10 mM). Sonication and gentle heating (up to 60°C) may be required for complete dissolution in DMSO.[3]
- Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

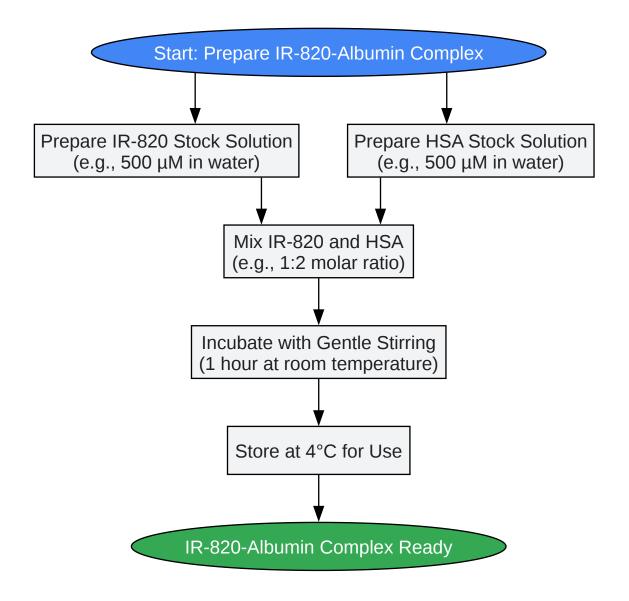
Protocol 2: Preparation of IR-820-Albumin Complex for Enhanced Signal

This protocol is for applications where pre-complexing **IR-820** with albumin is desired to maximize the signal.

- Prepare Solutions: Prepare stock solutions of **IR-820** (e.g., 500 μM in water or buffer) and Human Serum Albumin (HSA) (e.g., 500 μM in water or buffer).
- Complexation: Mix IR-820 and HSA solutions at a desired molar ratio (a 1:2 ratio of IR-820 to HSA has been shown to provide significant fluorescence enhancement).[1]
- Incubation: Gently stir the mixture at room temperature for 1 hour.[3]



Storage: The resulting IR-820-HSA complex can be stored at 4°C for later use.[3]



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Caption: Workflow for preparing IR-820-albumin complex.

By following these guidelines and protocols, researchers can effectively troubleshoot common issues and significantly improve the signal-to-noise ratio in their experiments with **IR-820**.

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